molecular formula C10H10FNO3 B1376291 1-(Cyclopropylmethoxy)-4-fluoro-2-nitrobenzene CAS No. 1092496-28-0

1-(Cyclopropylmethoxy)-4-fluoro-2-nitrobenzene

Cat. No. B1376291
M. Wt: 211.19 g/mol
InChI Key: LHXIEYMQIBVUOA-UHFFFAOYSA-N
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Description

1-(Cyclopropylmethoxy)-4-fluoro-2-nitrobenzene is a chemical compound with the molecular weight of 193.2 . It is used for scientific research and development .

Scientific Research Applications

Synthesis and Structural Analysis

1-(Cyclopropylmethoxy)-4-fluoro-2-nitrobenzene's structural features and synthesis processes have been studied extensively. For example, 1-Fluoro-2,5-dimethoxy-4-nitrobenzene was synthesized with a high yield through the reaction of commercial 2-fluoro-1,4-dimethoxybenzene with nitric acid, and its structure was confirmed by X-ray crystallography (Sweeney, McArdle, & Aldabbagh, 2018).

Molecular Geometry and Rotational Barriers

The molecular geometries and internal rotational barriers of compounds, including 1-fluoro-2-nitrobenzene, have been analyzed using density functional theory. This research provides insights into the deformations of the phenyl ring and distortions of the nitro group and its ortho-substituents (Chen & Chieh, 2002).

Reduction Reactions

Research on the reduction of heterocycle and fluorine-containing nitroaromatics, including 4-fluoronitrobenzene, under microwave irradiation, offers insights into the reduction processes of similar compounds (Spencer, Rathnam, Patel, & Anjum, 2008).

Antioxidant Studies

Studies on the synthesis of macroacyclic Schiff-base complexes containing homopiperazine moieties have included the reaction of 1-Fluoro-2-nitrobenzene. These studies extend our understanding of the antioxidant activity of these compounds (Keypour, Mahmoudabadi, Shooshtari, Bayat, Soltani, Karamian, & Farida, 2020).

Statistical Analysis of Molecular Ordering

Comparative statistical analyses of the molecular ordering of smectogenic compounds have been performed. These studies, which include quantum mechanics and intermolecular force evaluations, provide valuable insights into the behaviors of compounds like 1-(Cyclopropylmethoxy)-4-fluoro-2-nitrobenzene (Ojha, 2005).

properties

IUPAC Name

1-(cyclopropylmethoxy)-4-fluoro-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FNO3/c11-8-3-4-10(9(5-8)12(13)14)15-6-7-1-2-7/h3-5,7H,1-2,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHXIEYMQIBVUOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=C(C=C(C=C2)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Cyclopropylmethoxy)-4-fluoro-2-nitrobenzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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